3',4',5',3,5,6,7-Heptamethoxyflavone
Overview
Description
3',4',5',3,5,6,7-Heptamethoxyflavone is a natural product found in Murraya exotica, Glycosmis pentaphylla, and other organisms with data available.
Scientific Research Applications
Biological Activities
3',4',5',3,5,6,7-Heptamethoxyflavone, a polymethoxyflavone (PMF) found in citrus peels, exhibits a range of biological activities. Studies have shown its potent inhibition of sterol regulatory element-binding proteins and strong antiproliferative activity against tumor cell lines (Li Duan et al., 2017). Additionally, this compound demonstrates the capacity to attenuate inflammation in the mouse hippocampus, suggesting its potential in reducing neuroinflammation (S. Okuyama et al., 2015).
Antifungal and Anticancer Properties
This flavone is also effective as a fungicide against Colletotrichum gloeosporioides, a pathogen causing anthracnose disease in tropical fruits (Ernestina Almada-Ruiz et al., 2003). Its anticancer properties have been highlighted, with studies showing its potential in inducing Ca(2+)-mediated apoptosis in breast cancer cells (I. Sergeev et al., 2006).
Absorption and Bioavailability
Research on its absorption and bioavailability indicates that PMFs, including this compound, have good absorption, which is critical for their application in functional foods or nutraceutical products (Ruolin Wang et al., 2018).
Neuroprotective Effects
It has also been reported to have neuroprotective effects, particularly in a global cerebral ischemia mouse model, where it protected against memory impairment and neuronal cell death (S. Okuyama et al., 2014).
Anti-inflammatory and Immunomodulatory Actions
Further, its anti-inflammatory properties have been demonstrated in various animal models, with notable efficacy in inhibiting inflammatory responses (J. Manthey & Philip Bendele, 2008). This flavone also shows immunomodulatory actions, suppressing T cell activation both in vitro and in vivo, which indicates potential therapeutic applications for immune-related disorders (Akiko Nakamoto et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 3’,4’,5’,3,5,6,7-Heptamethoxyflavone (HMF) are brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses . CREB is a cellular transcription factor that plays a key role in neuronal plasticity and long-term memory .
Mode of Action
HMF interacts with its targets by inducing the expression of BDNF through the cAMP/ERK/CREB signaling pathway . It also reduces phosphodiesterase activity in cells , which leads to an increase in cAMP levels, further promoting the activation of the signaling pathway .
Biochemical Pathways
The affected biochemical pathway is the cAMP/ERK/CREB signaling pathway . The activation of this pathway leads to the phosphorylation and activation of CREB, which then enhances the expression of BDNF . This results in neuroprotective effects and the promotion of neurogenesis .
Pharmacokinetics
HMF is detectable in the brain 10 and 30 minutes after oral administration , indicating its ability to cross the blood-brain barrier.
Action Environment
The efficacy and stability of HMF can be influenced by various environmental factors. It’s worth noting that the effects of HMF were observed under conditions of stress, such as in a corticosterone-induced depression-like mouse model , suggesting that the physiological environment can impact its efficacy.
Biochemical Analysis
Biochemical Properties
3’,4’,5’,3,5,6,7-Heptamethoxyflavone has been shown to interact with various biomolecules. It inhibits collagenase activity and increases the content of type I procollagen in human dermal fibroblast neonatal (HDFn) cells . It also induces brain-derived neurotrophic factor (BDNF) expression through the cAMP/ERK/CREB signaling pathway and reduces phosphodiesterase activity in C6 glioma .
Cellular Effects
3’,4’,5’,3,5,6,7-Heptamethoxyflavone has been found to have significant effects on various types of cells. It inhibits collagenase activity and increases type I procollagen content in UV-induced human dermal fibroblast neonatal (HDFn) cells . It also suppresses the expression of matrix metalloproteinases 1 (MMP-1) and induces the expression of type I procollagen protein in UV-induced HDFn cells .
Molecular Mechanism
The molecular mechanism of 3’,4’,5’,3,5,6,7-Heptamethoxyflavone involves several pathways. It can activate ERK and cAMP response element-binding protein (CREB), inhibit PDE4B and PDE4D activity, and increase cAMP levels in C6 glioma cells .
Properties
IUPAC Name |
3,5,6,7-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O9/c1-24-13-8-11(9-14(25-2)19(13)27-4)18-22(30-7)17(23)16-12(31-18)10-15(26-3)20(28-5)21(16)29-6/h8-10H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRSLVWLFNSTLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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